Levobetaxolol hydrochloride
CAS No.: 116209-55-3
VCID: VC20748486
Molecular Formula: C18H30ClNO3
Molecular Weight: 343.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
Levobetaxolol hydrochloride is a cardioselective beta-adrenergic receptor blocking agent primarily used in ophthalmology to manage intraocular pressure in patients with chronic open-angle glaucoma and ocular hypertension. As the S-isomer of betaxolol, it exhibits significant pharmacological properties that differentiate it from its racemic counterpart. Mechanism of ActionLevobetaxolol acts as a selective beta-1 adrenergic receptor antagonist, which primarily reduces intraocular pressure by decreasing aqueous humor production. The exact mechanism involves antagonism of beta-adrenergic receptors, which may inhibit the cyclic adenosine monophosphate-protein kinase A pathway responsible for aqueous humor secretion. Therapeutic IndicationsLevobetaxolol is indicated for:
Pharmacokinetics
Efficacy in Glaucoma ManagementClinical studies have shown that levobetaxolol effectively lowers intraocular pressure, comparable to other beta-blockers but with fewer respiratory side effects due to its cardioselectivity. Neuroprotective EffectsResearch indicates that levobetaxolol may also possess neuroprotective properties, potentially benefiting retinal health by blocking sodium and calcium influx, which could mitigate damage from conditions like photic-induced retinal damage. Comparison with Other Beta-BlockersThe following table compares levobetaxolol with other commonly used beta-blockers in ophthalmology:
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CAS No. | 116209-55-3 | ||||||||||||||||
Product Name | Levobetaxolol hydrochloride | ||||||||||||||||
Molecular Formula | C18H30ClNO3 | ||||||||||||||||
Molecular Weight | 343.9 g/mol | ||||||||||||||||
IUPAC Name | (2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1 | ||||||||||||||||
Standard InChIKey | CHDPSNLJFOQTRK-LMOVPXPDSA-N | ||||||||||||||||
Isomeric SMILES | CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | ||||||||||||||||
SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | ||||||||||||||||
Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | ||||||||||||||||
Synonyms | AL 1577A | ||||||||||||||||
PubChem Compound | 60656 | ||||||||||||||||
Last Modified | Sep 13 2023 |
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